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Cat. No.: B12388234 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for

studying protein structure, dynamics, and interactions at atomic resolution.[1] Isotopic labeling

of proteins, particularly with ¹³C and ¹⁵N, is often essential to simplify complex spectra and

enable multidimensional experiments.[2][3] Specifically labeling L-Tyrosine with ¹³C and ¹⁵N

provides a unique probe into key functional sites, as tyrosine residues are frequently involved

in molecular recognition, catalysis, and phosphorylation-dependent signaling pathways. This

application note provides detailed protocols and methodologies for the use of L-Tyrosine-

¹³C,¹⁵N labeled proteins in advanced NMR studies.

Part 1: Isotopic Labeling with L-Tyrosine-¹³C,¹⁵N
The foundation of any NMR study is a high-quality, properly labeled protein sample. The choice

between uniform and selective labeling depends on the specific research question.

Protocol 1: Uniform ¹³C, ¹⁵N Labeling in E. coli

This protocol is standard for producing proteins where all carbons and nitrogens are

isotopically enriched, which is necessary for complete resonance assignment.[4]

Culture Preparation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3))

with the plasmid containing the gene of interest.
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Starter Culture: Inoculate 50 mL of LB medium with a single colony and grow overnight at

37°C.

Minimal Medium Growth: The next day, pellet the starter culture and resuspend in 1 L of M9

minimal medium. The M9 medium should be prepared with ¹⁵NH₄Cl as the sole nitrogen

source and [U-¹³C₆]-D-glucose as the sole carbon source.[5]

Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce

protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration

of 0.5-1 mM.

Expression: Reduce the temperature to 18-25°C and continue to express the protein for 12-

18 hours.

Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein

using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-

tagged proteins, followed by size-exclusion chromatography).

Protocol 2: Selective L-Tyrosine-¹³C,¹⁵N Labeling

Selective labeling simplifies spectra and is ideal for focusing on the roles of specific tyrosine

residues.

Follow Protocol 1, Steps 1-3: Use standard M9 medium with natural abundance ammonium

chloride and glucose.

Supplementation: Just before induction (at OD₆₀₀ ≈ 0.5), add a mixture of unlabeled amino

acids (typically 100 mg/L each) to suppress the endogenous synthesis of amino acids.

Crucially, omit unlabeled tyrosine from this mixture.

Add Labeled Tyrosine: Add L-Tyrosine-(¹³C₉, ¹⁵N) to the culture at a concentration of 50-100

mg/L.

Induction and Expression: Proceed with IPTG induction and overnight expression as

described in Protocol 1 (Steps 4-5).

Purification: Harvest and purify the protein as described in Protocol 1 (Step 6).
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Table 1: Typical Protein Yield and Isotopic Incorporation

Labeling
Strategy

Precursors
Typical Yield
(mg/L)

¹³C
Incorporation

¹⁵N
Incorporation

Uniform Labeling
¹⁵NH₄Cl, ¹³C-

Glucose
5 - 20 >95% >98%

Selective

Labeling

L-Tyrosine

(¹³C₉,¹⁵N)
5 - 15

>90% (at Tyr

sites)

>90% (at Tyr

sites)

Part 2: NMR Techniques and Applications
Application 1: Probing Protein-Ligand Interactions with
Chemical Shift Perturbation (CSP)
CSP mapping is a highly sensitive method used to identify the binding interface of a protein

upon interaction with a ligand, such as a small molecule drug or another protein. Chemical

shifts of nuclei are exquisitely sensitive to their local electronic environment; thus, binding

events cause perturbations in the chemical shifts of residues at or near the interaction site.

Protocol 3: ¹H-¹⁵N HSQC Titration for CSP Mapping

Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (or selectively Tyr-¹⁵N

labeled) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, 10% D₂O)

to a final concentration of 0.1-0.3 mM.

Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

This serves as the reference state.

Titration: Prepare a concentrated stock solution of the unlabeled ligand in the same NMR

buffer. Add small aliquots of the ligand stock to the protein sample to achieve increasing

molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).

Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

Ensure all experimental parameters (temperature, etc.) remain constant.
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Data Analysis: Overlay the spectra and track the chemical shift changes for each assigned

residue. The combined chemical shift perturbation (Δδ) is calculated using the following

formula, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts,

respectively, and α is a scaling factor (typically ~0.2 for nitrogen).

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

Table 2: Example CSP Data for a Protein-Ligand Interaction

Residue Δδ (ppm) at 1:2 Ratio Classification

Tyr 23 0.35 Strong Perturbation

Gly 45 0.02 No Significant Perturbation

Tyr 58 0.21 Moderate Perturbation

Ala 71 0.04 No Significant Perturbation

Tyr 94 0.18 Moderate Perturbation

Residues with the largest Δδ values are typically located at the binding interface.
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Caption: Experimental workflow for Chemical Shift Perturbation (CSP) mapping.
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Application 2: Investigating Protein Dynamics with
Relaxation Dispersion
Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is a powerful technique for

characterizing protein conformational dynamics on the microsecond-to-millisecond timescale.

These motions are often critical for biological functions like enzyme catalysis and allosteric

regulation.

Protocol 4: ¹⁵N CPMG Relaxation Dispersion

Sample Preparation: A stable, concentrated sample of uniformly ¹³C,¹⁵N-labeled protein (0.5-

1.0 mM) is required.

Experiment Setup: Use a 3D HNCO-based pulse sequence for measuring ¹⁵N and ¹³CO

relaxation dispersions, which improves resolution compared to 2D experiments.

Data Acquisition: Record a series of 2D or 3D spectra, varying the frequency of the CPMG

pulse train (ν_cpmg). The experiment measures the effective transverse relaxation rate (R₂)

as a function of ν_cpmg.

Data Analysis: Extract peak intensities for each assigned residue at each ν_cpmg frequency

to calculate R₂(eff). Fit the resulting dispersion curves (R₂(eff) vs. ν_cpmg) to appropriate

models (e.g., Carver-Richards equation) to extract kinetic and thermodynamic parameters.

Table 3: Key Parameters from Relaxation Dispersion Analysis

Parameter Description Typical Value Range

kₑₓ
Exchange rate between

conformational states
100 - 2000 s⁻¹

pₑ
Population of the minor

("excited") state
1 - 10%

Δω
Chemical shift difference

between states
0.5 - 5 ppm
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Application 3: Elucidating Signaling Pathways
Tyrosine phosphorylation is a cornerstone of cellular signaling. NMR can be used to study the

structural and dynamic consequences of this post-translational modification. For example, one

can monitor the interaction between a ¹⁵N-labeled SH2 domain and a phosphotyrosine-

containing peptide.
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Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Part 3: General NMR Data Analysis Workflow
The analysis of multidimensional NMR data requires specialized software and a systematic

approach to proceed from raw data to biological insights.
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Caption: General workflow for NMR data processing and analysis.
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Table 4: Common Issues in NMR of Labeled Proteins and Solutions

Issue Potential Cause(s) Recommended Solution(s)

Low Signal-to-Noise

Low protein concentration;

Protein aggregation;

Suboptimal acquisition

parameters.

Increase protein concentration

to >0.3 mM if possible. Check

for aggregation via DLS or

analytical SEC. Increase the

number of scans.

Poor Isotopic Incorporation

Inefficient protein expression;

Scrambling of metabolic

pathways.

Optimize cell growth and

induction conditions. Verify

incorporation level with mass

spectrometry. For selective

labeling, add unlabeled amino

acids just before induction.

Significant Peak Broadening

Protein aggregation;

Intermediate conformational

exchange; Strong ¹³C-¹³C

couplings.

Improve sample buffer (adjust

pH, salt, additives). Acquire

data at a different temperature.

Use fractional ¹³C labeling (25-

35%) to minimize couplings.

Resonance Overlap

High complexity of the

spectrum, especially for larger

proteins.

Utilize multidimensional NMR

experiments (3D, 4D). Employ

specific labeling (e.g., Tyr-only)

or fractional deuteration to

simplify spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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